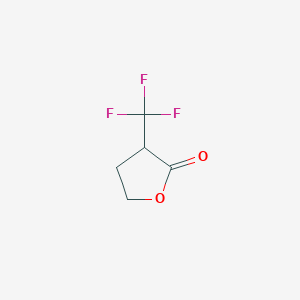

3-(Trifluoromethyl)dihydrofuran-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-10-4(3)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGJRLKMHRKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370082 | |

| Record name | alpha-(Trifluoromethyl)-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174744-18-4 | |

| Record name | alpha-(Trifluoromethyl)-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one, a fluorinated lactone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the γ-butyrolactone scaffold imparts unique physicochemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role in the development of new pharmaceuticals.

Nomenclature and Chemical Identity

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. An alternative and equally valid IUPAC name is 3-(trifluoromethyl)oxolan-2-one . It is also commonly referred to as α-trifluoromethyl-γ-butyrolactone .

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Alternative IUPAC Name | 3-(trifluoromethyl)oxolan-2-one |

| Common Name | α-Trifluoromethyl-γ-butyrolactone |

| Molecular Formula | C₅H₅F₃O₂ |

| Molecular Weight | 154.09 g/mol |

| CAS Number | 871953-91-8 |

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, often referred to as a "super-substituent" due to its profound and predictable influence on a molecule's properties. Its introduction into a drug candidate can lead to significant improvements in its pharmacokinetic and pharmacodynamic profile.

Incorporating a trifluoromethyl group can enhance:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[1]

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic environment of a molecule, potentially leading to stronger and more selective interactions with its biological target.[1]

-

pKa: The acidity or basicity of nearby functional groups can be modulated by the inductive effect of the -CF₃ group, which can influence a drug's solubility and ionization state at physiological pH.

The γ-butyrolactone scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[2] The combination of this lactone ring with the trifluoromethyl group presents a compelling strategy for the development of novel therapeutics with enhanced properties.

Synthesis of this compound

The primary and most efficient method for the synthesis of α-trifluoromethyl-γ-butyrolactone is through the electrophilic trifluoromethylation of the corresponding silyl enol ether of γ-butyrolactone. This approach offers high yields and good functional group tolerance.

General Reaction Scheme

The synthesis can be conceptualized as a two-step process:

-

Formation of the Silyl Enol Ether: γ-Butyrolactone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate is then trapped with a silyl halide, typically trimethylsilyl chloride (TMSCl), to form the silyl enol ether.

-

Electrophilic Trifluoromethylation: The isolated or in situ generated silyl enol ether is then reacted with an electrophilic trifluoromethylating agent. A variety of such reagents are commercially available, with Umemoto's and Togni's reagents being prominent examples.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the trifluoromethylation of silyl enol ethers and should be adapted and optimized for specific laboratory conditions.

Materials:

-

γ-Butyrolactone (distilled prior to use)

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (in hexanes)

-

Trimethylsilyl chloride (distilled)

-

Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or similar electrophilic CF₃⁺ source

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Silyl Enol Ether Formation (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-butyllithium. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Slowly add a solution of γ-butyrolactone in anhydrous THF to the LDA solution, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add trimethylsilyl chloride dropwise to the enolate solution. Allow the reaction to warm to room temperature and stir for an additional 2 hours. The formation of the silyl enol ether can be monitored by TLC or GC-MS.

-

-

Trifluoromethylation:

-

Cool the solution containing the silyl enol ether back to -78 °C.

-

Add the electrophilic trifluoromethylating agent (e.g., Umemoto's reagent) portion-wise as a solid or as a solution in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Self-Validation: The progress of each step should be monitored by appropriate analytical techniques (TLC, GC-MS). The final product's identity and purity should be confirmed by spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons of the lactone ring and a multiplet for the proton at the trifluoromethyl-bearing carbon. |

| ¹³C NMR | The carbon NMR will display characteristic signals for the carbonyl carbon, the carbons of the lactone ring, and the trifluoromethyl carbon (a quartet due to C-F coupling). |

| ¹⁹F NMR | The fluorine NMR is a crucial tool for confirming the presence of the trifluoromethyl group and will show a singlet (or a multiplet depending on coupling with adjacent protons) at a characteristic chemical shift.[3] |

| IR Spectroscopy | The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically in the range of 1770-1800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of a synthesized and purified sample.

Physicochemical Properties

The introduction of the trifluoromethyl group is expected to significantly alter the physicochemical properties of the parent γ-butyrolactone.

Table 3: Predicted Physicochemical Properties

| Property | γ-Butyrolactone | This compound (Predicted) | Rationale for Change |

| Boiling Point | 204 °C | Higher | Increased molecular weight and polarity. |

| LogP (Lipophilicity) | -0.57 | Higher | The trifluoromethyl group is highly lipophilic. |

| Acidity of α-proton | pKa ~25 | Lower (more acidic) | Strong electron-withdrawing effect of the trifluoromethyl group. |

| Dipole Moment | ~4.2 D | Higher | The highly polar C-F bonds increase the overall molecular dipole moment. |

Applications in Drug Development and Medicinal Chemistry

While specific FDA-approved drugs containing the this compound moiety are not yet prevalent, its potential as a key building block is significant. The unique properties imparted by the trifluoromethyl group make this scaffold attractive for the design of novel therapeutic agents across various disease areas.

Potential Therapeutic Areas

-

Oncology: Lactone-containing compounds have shown promise as anticancer agents. The enhanced metabolic stability and cell permeability of the trifluoromethylated analog could lead to more potent and effective cancer therapies.

-

Neuroscience: The increased lipophilicity facilitates crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting central nervous system disorders.

-

Infectious Diseases: The γ-butyrolactone core is present in some natural products with antimicrobial activity. Trifluoromethylation could enhance their potency and overcome resistance mechanisms.

Mechanism of Action Considerations

The biological activity of molecules containing this scaffold will be highly dependent on the other substituents and the overall molecular architecture. The lactone ring can act as a Michael acceptor or be hydrolyzed to the corresponding γ-hydroxy carboxylic acid, which can then interact with biological targets. The trifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, leading to potent and selective inhibition.

Caption: The role of this compound in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the parent compound, γ-butyrolactone, and the presence of the trifluoromethyl group, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the biologically relevant γ-butyrolactone scaffold offers a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of this compound, primarily through electrophilic trifluoromethylation, allows for its ready incorporation into drug discovery programs. Further exploration of the biological activities of derivatives of this scaffold is warranted and holds the potential to yield new and effective treatments for a range of diseases.

References

- Google Patents. (n.d.). Preparation method of gamma-butyrolactone and 2,3-dihydrofuran.

-

PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 1, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). Fluorine NMR. Retrieved February 1, 2026, from [Link]

Sources

Technical Monograph: Solubility & Stability Profiling of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

[1][2]

Executive Summary

3-(Trifluoromethyl)dihydrofuran-2(3H)-one (also known as

While GBL is water-miscible, the

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the competition between the polar lactone core and the lipophilic fluorinated substituent.

The "Fluorine Effect" on Lipophilicity

The introduction of a

-

Parent Scaffold (GBL): Highly polar, hydrogen-bond acceptor.[1][2][3] Miscible with water.[1][3][4] LogP

-0.64.[1][3] -

Target Molecule (

-Analog): The -

Net Result: The

group typically adds

Predicted Solvent Compatibility Matrix

Based on the calculated polarity and dielectric requirements, the following solubility profile is projected.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism/Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the lactone; |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>50 mg/mL) | Standard organic compatibility; THF is the preferred reaction solvent.[2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but potential for transesterification (solvolysis) over time.[2] |

| Hydrocarbons | Hexanes, Heptane | Low (<10 mg/mL) | The lactone core is too polar for pure aliphatic hydrocarbons. Used for precipitation.[1][3] |

| Aqueous | Water, PBS (pH 7.[2][3]4) | Low to Moderate | Unlike GBL, the |

Part 2: Stability & Hydrolysis Risks (Critical Control Point)

Researchers often assume lactones are stable in aqueous media.[1][3] However, the electron-withdrawing effect of the

Hydrolysis Pathway Diagram

The following diagram illustrates the stability logic and the risk of ring-opening, which mimics solubility but actually represents degradation.[2]

Figure 1: Hydrolysis pathway.[1][3][5] Note that apparent "solubility" in basic buffers (pH > 8) is often actually the formation of the water-soluble ring-opened carboxylate salt.[1]

Part 3: Experimental Protocols

Do not rely on literature values for critical formulation steps. Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Protocol: Shake-Flask Solubility Determination with HPLC

Objective: Determine the saturation solubility (

Reagents:

-

Solvents: Water, PBS (pH 7.4), Methanol (co-solvent).[2]

-

Standard: Benzoic acid or internal standard suitable for UV detection (210 nm).[1][3]

Workflow:

-

Saturation: Add excess compound (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

PTFE filter (low binding). -

Quantification: Dilute the supernatant 100x with Mobile Phase A and analyze via HPLC.

HPLC Conditions (Generic):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1][3]

-

Gradient: 5% B to 95% B over 10 minutes.

Decision Tree for Solvent Selection

Use this logic flow to select the appropriate solvent for your application (Synthesis vs. Analysis).

Figure 2: Solvent selection logic. Note the critical warning regarding basic pH conditions.

Part 4: References & Authoritative Grounding[3][7]

-

Purser, S., et al. (2008).[2][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][2][3]

-

Citation Context: Defines the lipophilicity shift (

LogP) associated with

-

-

O'Hagan, D. (2008).[1][2][3] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1][2][3]

-

Citation Context: Explains the electronic effects rendering the carbonyl carbon more electrophilic.

-

-

PubChem Compound Summary. "Gamma-Butyrolactone."[1][2][3][4] National Center for Biotechnology Information.[1][3] Link

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][3] "Test No. 105: Water Solubility." Link[1][2]

Sources

- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

"3-(Trifluoromethyl)dihydrofuran-2(3H)-one" stability and storage conditions

Executive Summary

3-(Trifluoromethyl)dihydrofuran-2(3H)-one (CAS 174744-18-4), also known as

Unlike standard

Physicochemical Profile & Stability Drivers

To master the storage of this compound, one must understand the forces driving its degradation.[2]

| Property | Specification | Stability Implication |

| Physical State | Liquid | Requires precise liquid handling; risk of septum coring.[3] |

| Molecular Weight | 154.09 g/mol | N/A |

| Boiling Point | ~84-119°C (Reduced Pressure) | Volatile under high vacuum; thermal degradation risk >150°C. |

| Reactivity | Electrophilic Lactone | High Hydrolysis Risk. The |

| Chirality | Racemic or Enantiopure | The C3 proton is acidic; susceptible to base-catalyzed racemization.[2][3] |

The Mechanistic Basis of Instability

The stability of this compound is governed by two primary electronic effects:

-

Inductive Activation (Hydrolysis): The strong electron-withdrawing nature of the

group pulls electron density away from the carbonyl carbon (C2).[2] This makes the carbonyl significantly more electrophilic than in non-fluorinated lactones, rendering it hypersensitive to moisture.[2] Water acts as a nucleophile, attacking the carbonyl and opening the ring to form the corresponding hydroxy-acid.[2] -

Alpha-Proton Acidity (Racemization): The proton at the C3 position is flanked by two electron-withdrawing groups (Carbonyl and

).[2] This makes the proton highly acidic (

Degradation Pathways (Visualization)

The following diagram illustrates the critical degradation pathways that must be prevented through proper storage.

Caption: Figure 1. Primary degradation pathways: Moisture-induced ring opening (Red) and base-catalyzed racemization (Yellow).

Storage & Handling Protocols

Based on the instability mechanisms above, the following "Triad of Protection" is mandatory for long-term storage.

A. The Storage Triad

-

Atmosphere (Inert Gas):

-

Temperature (Thermal Suppression):

-

Humidity Control (Desiccation):

-

Requirement: Secondary containment with desiccant.[2]

-

Protocol: Place the primary vial inside a secondary jar or resealable barrier bag containing active silica gel or molecular sieves.

-

B. Container Specifications

-

Primary Container: Amber borosilicate glass (Type I).[2] Amber glass protects against potential photochemical activation, though UV sensitivity is low.[2]

-

Closure System:

-

Recommended: Teflon (PTFE)-lined screw cap.[2]

-

Avoid: Unlined polypropylene caps (leaching risk) or rubber septa for long-term storage (solvent swelling/coring).[2]

-

Septum Use: If frequent sampling is required, use a PTFE-faced silicone septum, but replace it after 3-4 punctures to maintain seal integrity.[2]

-

Operational Workflow: Inert Sampling

To maintain the "Trustworthiness" of your stock, never expose the bulk liquid to ambient air.[2] Use this self-validating sampling method:

-

Equilibration: Remove the vial from the refrigerator and allow it to reach room temperature (approx. 20 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly into the reagent, accelerating hydrolysis.[2]

-

-

Purge Setup: Insert a small needle connected to an Argon line into the septum (or headspace) to create positive pressure.[2]

-

Aspiration: Use a dry, gas-tight syringe (Hamilton type) to withdraw the required volume.[2]

-

Seal: Withdraw the needle and immediately wrap the cap with Parafilm if returning to storage.[2]

Quality Control (QC) & Troubleshooting

Before using this reagent in critical synthesis (e.g., GMP steps), validate its purity.[2]

| Method | Diagnostic Signal | Acceptance Criteria |

| Primary Check. Look for the | Single clean peak.[2] New peaks shifted upfield indicate ring opening (carboxylic acid formation).[2] | |

| Check the C3-proton signal. | Integration of the | |

| GC-MS | Molecular Ion ( | Presence of M+ 154.[2][3] Appearance of M+ 172 (M+18) indicates hydrolysis product.[2] |

Decision Logic for Degraded Stock

If degradation is detected (

-

Do NOT Distill: Distillation of partially hydrolyzed lactones can lead to oligomerization or accelerated decomposition due to the presence of acidic byproducts.[2]

-

Disposal: Treat as halogenated organic waste.[2]

References

-

PubChem. (2025).[2][4] Compound Summary: this compound.[5] National Library of Medicine.[2] Retrieved from [Link][2]

Sources

- 1. WO2004033462A2 - METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Butyrolactone [webbook.nist.gov]

- 4. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one | C14H11F5O3 | CID 166159262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2875066-38-7|(3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

The Pharmacological Potential of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. This guide delves into the pharmacological potential of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one, a molecule at the intersection of two biologically significant classes: trifluoromethylated compounds and γ-butyrolactones. While direct biological data on this specific entity is nascent, this document synthesizes existing knowledge on structurally related compounds to build a compelling case for its investigation. We will explore the rationale behind its potential as an anti-inflammatory, neuroprotective, and anticancer agent, supported by proposed mechanisms of action and detailed experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

The γ-butyrolactone moiety is a privileged scaffold in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[4][5] The high electronegativity of fluorine can alter pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5]

The fusion of these two pharmacophores in this compound presents a molecule with significant therapeutic potential. The CF3 group, a bioisostere for other functional groups like the aliphatic nitro group, can enhance binding to target proteins and improve metabolic stability.[2][6] This guide will explore the potential biological activities of this compound based on the established pharmacology of its constituent chemical motifs.

Potential Biological Activities and Mechanistic Hypotheses

Based on the known activities of trifluoromethylated compounds and γ-butyrolactone derivatives, we hypothesize that this compound may exhibit significant anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory Potential

Many natural and synthetic lactones demonstrate potent anti-inflammatory effects.[2] For instance, certain γ-butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway and the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[7] The trifluoromethyl group can enhance these properties by increasing the compound's potency and cellular permeability.

Hypothesized Mechanism of Action: We propose that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways such as NF-κB and COX-2. The electron-withdrawing nature of the CF3 group could enhance the interaction with enzymatic targets.

Caption: Hypothesized anti-inflammatory mechanism of action.

Neuroprotective Effects

Neurodegenerative diseases are often associated with excitotoxicity, oxidative stress, and neuroinflammation.[8] Several lactones have demonstrated neuroprotective properties.[9] For example, tocotrienol-rich fractions, which contain lactone structures, have shown potent antioxidant and neuroprotective activities against glutamate-induced injury in astrocytes.[8] The ability of the trifluoromethyl group to enhance blood-brain barrier penetration could potentiate the neuroprotective effects of the γ-butyrolactone core.[10]

Hypothesized Mechanism of Action: The potential neuroprotective effects could arise from the molecule's ability to mitigate oxidative stress, reduce glutamate-induced excitotoxicity, and modulate neuroinflammatory responses. The lipophilicity conferred by the CF3 group may facilitate its entry into the central nervous system.

Caption: Experimental workflow to assess neuroprotective activity.

Anticancer Activity

The lactone scaffold is present in numerous natural products with recognized antitumor activities.[2] Trifluoromethylated compounds have also been investigated as potential anticancer agents.[11] The overexpression of certain kinases, such as Aurora Kinase B (AURKB), is a common feature in many cancers, contributing to uncontrolled cell cycle progression.[12]

Hypothesized Mechanism of Action: this compound could potentially interfere with cell cycle regulation in cancer cells, possibly through the inhibition of kinases like AURKB or by inducing apoptosis. The CF3 group could play a crucial role in binding to the active site of target enzymes.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

3.1.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Objective: To assess the inhibitory effect of the compound on NO production in activated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Determine cell viability using the MTT assay to rule out cytotoxicity.

-

3.1.2. COX-1/COX-2 Inhibition Assay

-

Objective: To determine the selectivity of the compound towards COX isoforms.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Incubate recombinant human COX-1 and COX-2 enzymes with the test compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin F2α by enzyme immunoassay.

-

In Vitro Neuroprotection Assays

3.2.1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

-

Objective: To evaluate the protective effect of the compound against glutamate-induced neuronal death.

-

Methodology:

-

Culture primary cortical neurons from embryonic day 18 rat pups.

-

Pre-treat the neurons with the test compound for 24 hours.

-

Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 15 minutes.

-

Assess neuronal viability 24 hours later using the LDH assay or by counting viable cells stained with calcein-AM.

-

3.2.2. Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

-

Objective: To determine the antioxidant potential of the compound.

-

Methodology:

-

Culture SH-SY5Y neuroblastoma cells.

-

Pre-treat the cells with the test compound for 1 hour.

-

Induce oxidative stress by adding hydrogen peroxide (H2O2).

-

Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

-

Assess cell viability using the MTT assay.

-

In Vitro Anticancer Assays

3.3.1. Cell Proliferation Assay

-

Objective: To determine the antiproliferative activity of the compound against various cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Measure cell proliferation using the Sulforhodamine B (SRB) assay.

-

Calculate the GI50 (concentration causing 50% growth inhibition).

-

3.3.2. Aurora Kinase B Inhibition Assay

-

Objective: To investigate the direct inhibitory effect of the compound on AURKB.

-

Methodology:

-

Use a commercially available in vitro kinase assay kit for AURKB.

-

Incubate recombinant AURKB with the test compound and a fluorescently labeled ATP substrate.

-

Measure the kinase activity by detecting the amount of phosphorylated substrate.

-

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

| Assay | Cell Line/Enzyme | Endpoint | Expected Outcome with Active Compound |

| Anti-inflammatory | |||

| LPS-induced NO Production | RAW 264.7 | Nitrite Concentration | Dose-dependent decrease |

| COX-1/COX-2 Inhibition | Recombinant hCOX-1/2 | IC50 | Selective or non-selective inhibition |

| Neuroprotection | |||

| Glutamate Excitotoxicity | Primary Cortical Neurons | Cell Viability (LDH) | Dose-dependent increase |

| H2O2-induced Oxidative Stress | SH-SY5Y | Intracellular ROS | Dose-dependent decrease |

| Anticancer | |||

| Cell Proliferation | HeLa, MCF-7, A549 | GI50 | Low micromolar or nanomolar range |

| AURKB Inhibition | Recombinant hAURKB | IC50 | Potent inhibition |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic value. The convergence of the biologically active γ-butyrolactone scaffold and the pharmacologically advantageous trifluoromethyl group warrants a thorough investigation into its anti-inflammatory, neuroprotective, and anticancer properties. The experimental framework outlined in this guide provides a clear path for elucidating the biological activity and mechanism of action of this compound. Positive outcomes from these studies would pave the way for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of debilitating diseases.

References

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). Semantic Scholar. Retrieved January 29, 2026, from [Link]

-

The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes. (2015). Oxidative Medicine and Cellular Longevity. Retrieved January 29, 2026, from [Link]

-

Synthesis of five-membered, CF3-containing lactones: structural and biological examinations. (2023). RSC Advances. Retrieved January 29, 2026, from [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). Accounts of Chemical Research. Retrieved January 29, 2026, from [Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. (2025). Chemical Communications. Retrieved January 29, 2026, from [Link]

-

A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF3SiMe3 as a trifluoromethylating agent. (2013). Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]

-

Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model. (2022). Redox Biology. Retrieved January 29, 2026, from [Link]

-

Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. (2022). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Proposed reaction mechanism to afford the 2,3-dihydrofuran. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

γ‐Butyrolactone Derivatives of MSA‐2 are STING Prodrugs. (2022). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

- Preparation method of alpha-acetyl-gamma-butyrolactone. (n.d.). Google Patents.

-

A Synthesis of Dihydrofuran-3(2H)-ones. (2005). The Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

Natural and Synthetic Lactones Possessing Antitumor Activities. (2019). Molecules. Retrieved January 29, 2026, from [Link]

-

Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. (2021). Organic Chemistry Frontiers. Retrieved January 29, 2026, from [Link]

-

Dose-Dependent Neuroprotective Effects of Bovine Lactoferrin Following Neonatal Hypoxia–Ischemia in the Immature Rat Brain. (2021). Frontiers in Neuroscience. Retrieved January 29, 2026, from [Link]

-

Synthesis of optically active β-keto-γ-butyrolactones having a trifluoromethyl group. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 29, 2026, from [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). Molecules. Retrieved January 29, 2026, from [Link]

-

Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. (2009). Pharmacological Reports. Retrieved January 29, 2026, from [Link]

- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.). Google Patents.

-

γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2022). Organic Letters. Retrieved January 29, 2026, from [Link]

-

Neuroprotection by Drugs, Nutraceuticals and Physical Activity. (2023). International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]

-

Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. (2022). Journal of Molecular Structure. Retrieved January 29, 2026, from [Link]

-

Mechanism of α-acetyl-γ-butyrolactone synthesis. (2013). Chemical Papers. Retrieved January 29, 2026, from [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). Molecules. Retrieved January 29, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2020). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Retrieved January 29, 2026, from [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (2013). Organic Letters. Retrieved January 29, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

TfOH-Promoted Multichannel Transformations of Trifluoromethyl Side Chain Substituted Thiophene and Furan Families to Access Antimicrobial Agents. (2020). Molecules. Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one (also known as

Executive Summary & Core Challenges

Synthesizing This compound presents a unique set of challenges compared to non-fluorinated lactones. The electron-withdrawing nature of the trifluoromethyl (

-

Enhanced Electrophilicity (Hydrolysis Risk): The

group activates the carbonyl carbon, making the lactone ring highly susceptible to hydrolytic ring-opening, even under mild basic or acidic aqueous conditions.[1] -

Volatility: This low-molecular-weight fluorinated compound is volatile.[1] Significant product loss often occurs during solvent removal (rotary evaporation).[1]

-

Enolization/Racemization: The

-proton is highly acidic due to the adjacent carbonyl and

Validated Synthetic Workflows

We recommend two primary routes based on scale and available precursors. Route A is preferred for high-purity applications, while Route B is a modern radical approach.[1]

Route A: Hydrogenation of 3-(Trifluoromethyl)furan-2(5H)-one (Recommended)

This method avoids the regioselectivity issues of direct trifluoromethylation.[1]

-

Precursor: 3-(Trifluoromethyl)furan-2(5H)-one (commercially available or synthesized from 2-(trifluoromethyl)acrylic acid).[1]

-

Reagent:

(1-5 atm), Pd/C (5-10% loading). -

Solvent: Methanol or Ethyl Acetate (Anhydrous).[1]

Route B: Radical Trifluoromethylation-Cyclization[2]

-

Precursor: 4-Pentenoic acid.

-

Reagents: Togni’s Reagent II or

(Langlois reagent) + Oxidant.[1] -

Mechanism: Radical addition of

to the alkene followed by intramolecular lactonization.[1]

Critical Optimization Protocols

Module 1: Reaction Setup & Monitoring

Q: My hydrogenation reaction (Route A) stalled at 80% conversion. Adding more catalyst didn't help. Why?

A: The

-

Solution: Do not simply add more catalyst. Filter the reaction mixture through a Celite pad to remove the poisoned species, then resubmit with fresh solvent and catalyst.[1]

-

Optimization: Use Ethyl Acetate instead of Methanol. Methanol can participate in ring-opening transesterification if the reaction runs too long.[1]

Q: I see a new spot on TLC that doesn't match the product or starting material during workup. A: This is likely the ring-opened hydroxy-acid or its salt.[1]

-

Cause: Aqueous washes with

or strong brine can open the activated lactone ring.[1] -

Fix: Acidify the aqueous layer to pH 2-3 with

and re-extract with

Module 2: Isolation & Purification (The "Yield Killer" Phase)

Q: I had a quantitative conversion by NMR, but isolated only 40% yield. Where did it go? A: You likely lost it on the rotavap. This compound is volatile.[1]

-

Protocol:

-

Do NOT use high vacuum (< 20 mbar) at room temperature.[1]

-

Keep the water bath temperature below 30°C .

-

Use a solvent with a significantly lower boiling point than the product (e.g., Pentane/Ether mix) for extraction.[1]

-

Distillation: For >1g scale, avoid column chromatography. Use Kugelrohr distillation (bulb-to-bulb) under controlled vacuum (approx. 15-20 mmHg, 60-80°C oven temp) to isolate the product from non-volatile impurities.[1]

-

Data & Troubleshooting Matrix

Solvent Screening for Hydrogenation (Route A)

| Solvent | Conversion (24h) | Isolated Yield | Notes |

| Methanol | >98% | 65% | Loss due to methyl ester formation (solvolysis).[1] |

| Ethanol | 95% | 70% | Slower reaction; minor ethyl ester byproduct.[1] |

| Ethyl Acetate | >98% | 88% | Optimal. Inert to solvolysis; easy removal.[1] |

| THF | 85% | 82% | Good stability, but harder to remove (BP close to product).[1] |

Troubleshooting Logic Tree

Figure 1: Decision matrix for diagnosing yield loss in fluorinated lactone synthesis.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Hydrogenation.

-

Preparation: In a dry pressure vessel, dissolve 3-(trifluoromethyl)furan-2(5H)-one (1.0 eq) in anhydrous Ethyl Acetate (0.1 M concentration).

-

Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate).[1] Note: Wet Pd/C is safer but ensure water content is minimal to prevent hydrolysis.[1]

-

Hydrogenation: Purge with

(3x), then -

Monitoring: Check reaction by

NMR (uncorrected). -

Workup (Crucial Step):

-

Purification: Perform Kugelrohr distillation.

-

Boiling Point (est): 60–70°C at 15 mmHg.[1]

-

Frequently Asked Questions (FAQ)

Q: Can I use the Ruppert-Prakash reagent (

Q: How do I store the product? A: Store in a tightly sealed vial at -20°C . The compound is hygroscopic and can slowly hydrolyze to 4-hydroxy-2-(trifluoromethyl)butanoic acid upon exposure to atmospheric moisture.[1]

Q: Is the product racemic? A: Yes, the hydrogenation route yields a racemate.[1] If you require the enantiopure compound, enzymatic resolution (lipase hydrolysis) or diastereomeric salt formation (using chiral amines on the ring-opened acid) is required, as described by Taguchi et al. [1].

References

-

Taguchi, T., et al. (1986).[1][2] "An efficient resolution of 3-trifluoromethyl-gamma-butyrolactone and its conversion to 5,5,5-trifluoroleucinol." Tetrahedron Letters, 27(42), 5117-5120.[1][2] [1]

-

Ojima, I., et al. (1989).[1][3] "New and effective routes to fluoro analogs of aliphatic and aromatic amino acids."[1][3] The Journal of Organic Chemistry, 54(18), 4511-4522.[1]

-

Koike, T., & Akita, M. (2016).[1] "Visible-light photoredox catalysis: The chemically engineered bridge between radical trifluoromethylation and functionalization."[1] Organic Chemistry Frontiers, 3(10), 1345-1349.[1]

Sources

Technical Support Center: Synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one, also known as α-trifluoromethyl-γ-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. By understanding the underlying chemical principles, you can troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Introduction to the Synthesis

The most prevalent and efficient method for the synthesis of this compound involves the electrophilic trifluoromethylation of the silyl ketene acetal of γ-butyrolactone. This approach typically utilizes a hypervalent iodine reagent, such as Togni's reagent II, as the source of the electrophilic trifluoromethyl group. The general reaction scheme is outlined below:

Caption: General synthetic route to this compound.

While this method is generally effective, several side reactions and experimental challenges can arise. This guide will address these issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its key advantages?

A1: The most common and effective route is the electrophilic trifluoromethylation of the silyl ketene acetal derived from γ-butyrolactone.[1] This method offers several advantages, including high yields, relatively mild reaction conditions, and the commercial availability of trifluoromethylating agents like Togni's reagent II. The formation of the silyl ketene acetal intermediate allows for precise α-functionalization of the lactone.

Q2: What are Togni's reagents and why are they used?

A2: Togni's reagents are hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.[2][3] They are popular due to their stability, ease of handling compared to gaseous trifluoromethyl sources, and their high reactivity towards a wide range of nucleophiles, including silyl enol ethers and silyl ketene acetals.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Low or No Product Formation

Q3: I am not observing any formation of the desired product. What are the likely causes?

A3: Low or no product formation can stem from several factors, primarily related to the formation and stability of the silyl ketene acetal intermediate.

-

Incomplete Deprotonation: The initial deprotonation of γ-butyrolactone to form the enolate is a critical step.

-

Causality: γ-Butyrolactone has a pKa of approximately 26 in DMSO, requiring a strong, non-nucleophilic base for efficient deprotonation. Incomplete deprotonation leads to unreacted starting material.

-

Troubleshooting:

-

Base Selection: Ensure you are using a sufficiently strong base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).

-

Base Quality: Use freshly prepared or titrated LDA, as it can degrade upon storage.

-

Temperature: Perform the deprotonation at low temperatures (typically -78 °C) to prevent side reactions of the base.

-

-

-

Instability of the Silyl Ketene Acetal: Silyl ketene acetals are sensitive to moisture and acidic conditions.[4]

-

Causality: Any protic source will quench the enolate before it can be trapped by the silylating agent. The resulting silyl ketene acetal can also be hydrolyzed back to the starting lactone if exposed to water or acid.

-

Troubleshooting:

-

Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Purity: Use freshly distilled solvents and reagents.

-

-

Caption: Troubleshooting flowchart for low or no product yield.

Presence of Significant Side Products

Q4: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the possible side products and how can I minimize them?

A4: The formation of side products is a common issue and can originate from the starting materials, intermediates, or the trifluoromethylating agent.

-

Self-Condensation of γ-Butyrolactone:

-

Causality: Under strongly basic conditions, the enolate of γ-butyrolactone can act as a nucleophile and attack another molecule of the lactone, leading to dimeric or polymeric byproducts.[2]

-

Troubleshooting:

-

Slow Addition: Add the γ-butyrolactone slowly to the cooled solution of the strong base to maintain a low concentration of the starting material and minimize self-condensation.

-

Rapid Trapping: Add the silylating agent (e.g., TMSCl) promptly after the enolate is formed to trap it as the more stable silyl ketene acetal.

-

-

-

Byproducts from Togni's Reagent:

-

Causality: Togni's reagent II can decompose, especially at elevated temperatures, to release trifluoroiodomethane (CF₃I). It can also react with nucleophiles other than the desired silyl ketene acetal. The primary byproduct from the reaction of Togni's reagent II is 2-iodobenzoic acid.[1]

-

Troubleshooting:

-

Temperature Control: Perform the trifluoromethylation at low temperatures and allow the reaction to warm gradually to room temperature. Avoid heating the reaction mixture.

-

Purification: 2-Iodobenzoic acid is acidic and can often be removed by a simple basic wash during the work-up, or by column chromatography.[1]

-

-

-

Ring-Opened Products:

-

Causality: Although γ-butyrolactone is relatively stable, harsh reaction conditions (e.g., presence of strong nucleophiles or prolonged reaction times at elevated temperatures) can potentially lead to ring-opening of the lactone.[5][6][7] The use of alcoholic solvents under acidic or basic conditions can also lead to the formation of γ-hydroxybutyrate esters.[8]

-

Troubleshooting:

-

Aprotic Solvents: Use aprotic solvents like THF or diethyl ether.

-

Controlled Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed to avoid prolonged exposure to reaction conditions.

-

-

Caption: Common sources and types of side products.

Purification Challenges

Q5: I am having difficulty purifying the final product. What are the recommended purification methods?

A5: The purification of this compound can be challenging due to the presence of byproducts with similar polarities.

-

Work-up Procedure:

-

A standard aqueous work-up is typically the first step. A wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts like 2-iodobenzoic acid.[1]

-

-

Column Chromatography:

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.

-

Co-eluting Impurities: The byproducts from Togni's reagent can sometimes co-elute with the product. Careful fractionation and monitoring by TLC or GC-MS are crucial.

-

-

Distillation:

-

Applicability: If the crude product is relatively clean after work-up, vacuum distillation can be an effective method for purification, especially on a larger scale.

-

Caution: Be mindful of the thermal stability of the product and any residual Togni's reagent, which can decompose upon heating. It is advisable to perform the distillation at the lowest possible pressure to keep the temperature down.

-

Experimental Protocols

Synthesis of this compound

Materials:

-

γ-Butyrolactone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution

-

Diisopropylamine

-

Chlorotrimethylsilane (TMSCl)

-

Togni's Reagent II

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the mixture at -78 °C for 30 minutes to generate LDA.

-

Slowly add a solution of γ-butyrolactone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

-

-

Silyl Ketene Acetal Formation:

-

To the enolate solution at -78 °C, add chlorotrimethylsilane (TMSCl) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Trifluoromethylation:

-

Cool the reaction mixture back down to -78 °C.

-

Add Togni's Reagent II in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Table 1: Summary of Troubleshooting Strategies

| Problem | Potential Cause | Recommended Solution |

| Low or no product | Incomplete deprotonation | Use fresh, strong base (LDA, NaHMDS); maintain low temperature (-78 °C). |

| Instability of silyl ketene acetal | Ensure strictly anhydrous conditions; use purified reagents. | |

| Inactive trifluoromethylating agent | Use fresh Togni's reagent; store properly. | |

| Formation of multiple byproducts | Self-condensation of γ-butyrolactone | Slow addition of γ-butyrolactone to the base; rapid trapping with silylating agent. |

| Decomposition of Togni's reagent | Maintain low reaction temperature. | |

| Presence of 2-iodobenzoic acid | Wash with a mild base (e.g., NaHCO₃ solution) during work-up. | |

| Ring-opening of the lactone | Use aprotic solvents; avoid prolonged reaction times and high temperatures. | |

| Purification difficulties | Co-elution of byproducts | Careful flash column chromatography with gradient elution; monitor fractions by TLC/GC-MS. |

| Thermal decomposition during distillation | Use high vacuum to lower the distillation temperature. |

References

-

Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. [Link]

-

Wang, W., Zhang, S. W., Li, M. P., & Ren, Y. Y. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7), 876-881. [Link]

-

Wikipedia contributors. (2023, December 28). Togni reagent II. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

-

Ghosh, A. K., & Kass, S. R. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of Organic Chemistry, 79(16), 7634–7643. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2012). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

-

Organic Syntheses Procedure. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Retrieved February 1, 2026, from [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). A Trifluoromethylating Reagent for Nucleophilic C−F Bond Formation. Angewandte Chemie International Edition, 46(5), 754-757. [Link]

-

Bonollo, S., Ahmady, A. Z., Petrucci, C., Marrocchi, A., Pizzo, F., & Vaccaro, L. (2014). A Catalytic Approach to the Metal-Free Reaction of Epoxides with Ketene Silyl Acetals for Accessing γ-Lactones. Organic Letters, 16(22), 5721–5723. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

SWGDrug. (2005). gamma-butyrolactone. Retrieved February 1, 2026, from [Link]

-

Matoušek, V., Pietrasiak, E., Schwenk, R., & Togni, A. (2013). One-Pot Synthesis of a New Generation of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 19(2), 532-536. [Link]

-

Duda, A., & Penczek, S. (1995). Thermodynamics of γ-Butyrolactone Polymerization. Macromolecules, 28(17), 5981–5992. [Link]

-

Hong, M., & Chen, E. Y. X. (2012). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. Nature Chemistry, 4(5), 381-386. [Link]

-

Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). From controlled ring-opening polymerization of β-butyrolactone to novel biodegradable block copolymers. Progress in Polymer Science, 31(8), 723-747. [Link]

-

Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Ring-opening (co)polymerization of γ-butyrolactone: a review. Retrieved February 1, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Retrieved February 1, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 6. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

Welcome to the technical support center for 3-(Trifluoromethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and decomposition, offering field-proven insights and practical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around two key structural features: the lactone ring and the trifluoromethyl group. The lactone is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The trifluoromethyl group is generally stable, but at elevated temperatures, C-CF3 bond cleavage or rearrangement can occur.[1]

Q2: How should I properly store this compound?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against moisture and potential oxidative degradation.

Q3: What are the likely decomposition pathways for this molecule?

A3: While specific studies on this molecule are limited, based on the chemistry of related compounds, the two most probable decomposition pathways are:

-

Hydrolysis: The lactone ring can open to form 4-hydroxy-3-(trifluoromethyl)butanoic acid. This is accelerated by the presence of water and is pH-dependent.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo ring-opening or fragmentation. Theoretical studies on similar furanones suggest that heating can lead to the formation of open-chain intermediates.[2] Additionally, high temperatures can lead to the degradation of the trifluoromethyl group, potentially forming various fluorinated byproducts.[3][4]

Q4: Can the trifluoromethyl group influence the reactivity of the lactone?

A4: Yes, the electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the carbonyl carbon in the lactone ring. This can make the lactone more susceptible to nucleophilic attack, including hydrolysis, compared to its non-fluorinated analog.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions related to the decomposition of this compound.

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Unexpected peaks in NMR/LC-MS analysis of a reaction mixture. | The compound may be degrading under the reaction conditions (e.g., presence of base, high temperature). | 1. Run a control experiment with only the starting material under the reaction conditions to confirm its stability. 2. Consider lowering the reaction temperature or using milder reagents. 3. If a base is used, opt for a non-nucleophilic or sterically hindered base to minimize attack on the lactone. |

| Low yield in a reaction where the lactone is a starting material. | The lactone may be decomposing before or during the reaction. | 1. Ensure the starting material is pure and has been stored correctly. 2. Minimize the time the compound is exposed to potentially destabilizing conditions. 3. Analyze the reaction mixture for byproducts consistent with decomposition (e.g., the hydrolyzed form). |

| Inconsistent results between experimental runs. | This could be due to variations in the moisture content of reagents or solvents, leading to different rates of hydrolysis. | 1. Use freshly dried solvents and reagents. 2. Perform reactions under an inert atmosphere to exclude moisture. 3. Quantify the water content of your reaction mixture if possible. |

| Formation of gaseous byproducts upon heating. | Thermal decomposition may be occurring, potentially leading to the release of volatile fluorinated compounds.[4] | 1. Conduct reactions involving heating in a well-ventilated fume hood. 2. If possible, perform the reaction at a lower temperature for a longer duration. 3. Analyze the headspace of the reaction vessel by GC-MS to identify any volatile byproducts. |

Visualizing Potential Decomposition Pathways

The following diagram illustrates the two primary hypothetical decomposition pathways for this compound.

Caption: Hypothetical decomposition of this compound.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of the compound under various conditions.

Objective: To determine the stability of this compound under acidic, basic, and thermal stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (pH 7.4)

-

HPLC or UPLC system with a C18 column and UV or MS detector[5]

-

Thermostatically controlled oven or heating block

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of phosphate buffer (pH 7.4).

-

Thermal Stress (Solid): Place a known amount of the solid compound in an oven at a selected temperature (e.g., 60 °C, 80 °C).

-

Thermal Stress (Solution): Heat the neutral hydrolysis solution at a selected temperature.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis:

-

For the acidic and basic solutions, neutralize the sample with an equivalent amount of base or acid, respectively, before injection.

-

For the thermally stressed solid, dissolve a known amount in acetonitrile.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of water and acetonitrile is a good starting point.

-

Column: Standard C18, 250 mm x 4.6 mm, 5 µm.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify any major degradation products.

-

Workflow for Stability Analysis

Caption: Workflow for investigating the stability of the compound.

Protocol 2: Identification of Decomposition Products

Objective: To identify the structure of unknown products resulting from the decomposition of this compound.

Materials:

-

Degraded sample of this compound

-

LC-MS/MS system

-

GC-MS system

-

NMR spectrometer

-

Appropriate deuterated solvents (e.g., D₂O, CD₃CN)

Procedure:

-

LC-MS/MS Analysis:

-

Inject the degraded sample into an LC-MS/MS system.

-

Determine the molecular weight of the parent compound and any degradation products.

-

Perform fragmentation (MS/MS) analysis on the degradation product peaks to obtain structural information.

-

-

GC-MS Analysis:

-

This is particularly useful for identifying volatile degradation products.

-

Derivatize the sample if necessary to increase volatility (e.g., silylation for the hydrolyzed product).

-

Analyze the sample and compare the resulting mass spectra to libraries (e.g., NIST) for identification.

-

-

NMR Spectroscopy:

-

If a degradation product can be isolated in sufficient quantity and purity (e.g., via preparative HPLC), perform ¹H, ¹³C, and ¹⁹F NMR analysis.[6]

-

¹⁹F NMR is particularly useful for identifying changes in the chemical environment of the trifluoromethyl group.

-

Compare the spectra to that of the parent compound to elucidate the structure of the degradation product.

-

References

-

ResearchGate. Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. Available at: [Link]

-

ResearchGate. Synthesis, characterization and quantum chemistry study on 3,3′-dicyanodifurazanyl ether (FOF-2) | Request PDF. Available at: [Link]

-

Dioxin 20XX International Symposium. THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Available at: [Link]

-

PMC - NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]

-

MDPI. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available at: [Link]

-

Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Available at: [Link]

-

Thermal degradation of fluoropolymers. Available at: [Link]

-

PubMed. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. Available at: [Link]

-

ResearchGate. A Synthesis of Dihydrofuran-3(2H)-ones | Request PDF. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available at: [Link]

-

Journal of the Chemical Society B. The thermal decomposition of trifluoroacetic acid. Available at: [Link]

-

CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Available at: [Link]

-

Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. Available at: [Link]

-

PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

PubMed. Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Available at: [Link]

-

PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link]

-

Prolonged respiratory symptoms caused by thermal degradation products of freons. Available at: [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. turi.org [turi.org]

- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one

Executive Summary & Diagnostic Overview

The Challenge:

Synthesizing 3-(trifluoromethyl)dihydrofuran-2(3H)-one (also known as

The Root Causes:

The low yields are rarely due to a failure of the trifluoromethylation step itself. Instead, they stem from three specific physiochemical traps inherent to the

-

The "Acidity" Trap: The